[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3-fluorophenyl)methanone
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Overview
Description
1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a hydroxyoctahydroisoquinoline core, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then coupled with the octahydroisoquinoline core through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential use in the development of new materials. Its unique combination of functional groups could impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydroxyoctahydroisoquinoline core can modulate the compound’s overall conformation, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
[1-(1,3-benzodioxol-5-yl)-2-bromoethanone]: This compound shares the benzodioxole moiety but differs in its functional groups, leading to different chemical and biological properties.
[1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-pentanone]:
Uniqueness
The uniqueness of 1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H24FNO4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C23H24FNO4/c24-17-5-3-4-16(12-17)22(26)25-11-10-23(27)9-2-1-6-18(23)21(25)15-7-8-19-20(13-15)29-14-28-19/h3-5,7-8,12-13,18,21,27H,1-2,6,9-11,14H2 |
InChI Key |
VNFACUMJHRYIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC(=CC=C5)F)O |
Origin of Product |
United States |
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